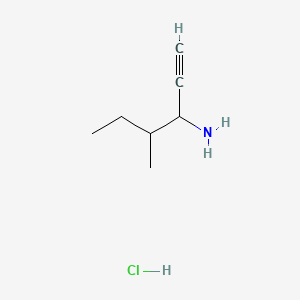

4-Methylhex-1-yn-3-amine hydrochloride

CAS No.:

Cat. No.: VC13753858

Molecular Formula: C7H14ClN

Molecular Weight: 147.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H14ClN |

|---|---|

| Molecular Weight | 147.64 g/mol |

| IUPAC Name | 4-methylhex-1-yn-3-amine;hydrochloride |

| Standard InChI | InChI=1S/C7H13N.ClH/c1-4-6(3)7(8)5-2;/h2,6-7H,4,8H2,1,3H3;1H |

| Standard InChI Key | UBABVJKAKWOXKC-UHFFFAOYSA-N |

| SMILES | CCC(C)C(C#C)N.Cl |

| Canonical SMILES | CCC(C)C(C#C)N.Cl |

Introduction

Chemical and Structural Properties

4-Methylhex-1-yn-3-amine hydrochloride belongs to the class of propargylamines, characterized by a terminal alkyne (-C≡CH) and an amine group (-NH₂) attached to adjacent carbon atoms. The hydrochloride salt stabilizes the amine moiety, improving its handling and storage properties.

Molecular Characteristics

Key molecular properties are summarized below:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₄ClN |

| Molecular Weight | 147.64 g/mol |

| IUPAC Name | 4-methylhex-1-yn-3-amine hydrochloride |

| CAS Registry Number | 2703752-14-9 |

| Purity | ≥95% |

| Physical Form | Solid |

| Storage Conditions | Inert atmosphere, room temperature |

The compound’s InChI key (UBABVJKAKWOXKC-UHFFFAOYSA-N) confirms its stereochemical uniqueness . Its structure enables participation in diverse reactions, including electrophilic additions (via the alkyne) and nucleophilic substitutions (via the amine) .

Synthesis and Optimization

Industrial Synthesis

The primary synthesis route involves the reaction of 4-methylhex-1-yn-3-amine with hydrochloric acid under controlled conditions . Key steps include:

-

Alkyne-Amine Coupling: Formation of the propargylamine backbone via nucleophilic addition.

-

Salt Formation: Treatment with HCl to precipitate the hydrochloride salt.

-

Purification: Techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensure ≥95% purity.

A typical reaction yield exceeds 80%, with optimization focusing on minimizing byproducts such as over-alkylated amines or alkyne oligomers .

Asymmetric Synthesis Considerations

While industrial methods prioritize yield, academic protocols emphasize enantioselective synthesis. The PDF source outlines strategies for chiral amino acid derivatives, which can be adapted for 4-methylhex-1-yn-3-amine hydrochloride:

-

Chiral Auxiliaries: Use of (S)- or (R)-oxazinones to induce asymmetry during alkylation .

-

Catalytic Hydrogenation: Stereoselective reduction of intermediates using palladium or nickel catalysts .

These methods remain theoretical for this specific compound but highlight potential avenues for producing enantiomerically pure forms.

Applications in Synthetic Chemistry

Building Block for Complex Molecules

The dual functionality of 4-methylhex-1-yn-3-amine hydrochloride enables its use in:

-

Peptide Synthesis: Incorporation into non-proteogenic amino acids for peptide backbone modifications .

-

Heterocycle Formation: Cyclization reactions to generate pyrroles or pyridines via alkyne-amine coupling.

Pharmaceutical Intermediates

The compound’s amine group facilitates interactions with biological targets, making it valuable for:

-

Enzyme Inhibitors: Structural mimicry of natural substrates in kinase or protease inhibition.

-

Neuromodulators: Functionalization to mimic neurotransmitters like dopamine or serotonin.

| Parameter | Details |

|---|---|

| Hazard Statements | H302, H315, H319, H335 |

| Precautionary Measures | P261, P264, P270, P271, P280 |

| First Aid | Rinse skin/eyes, seek medical attention |

The compound is classified as harmful if swallowed (H302) and causes skin/eye irritation (H315/H319) . Proper personal protective equipment (PPE) and ventilation are mandatory during handling.

Future Directions

Research gaps include:

-

Toxicological Studies: Long-term exposure risks in industrial settings.

-

Enantioselective Synthesis: Scalable methods for chiral variants.

-

Novel Applications: Exploration in materials science (e.g., conductive polymers).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume